molecular formula C16H26N2O2 B584408 Ropinirole Aminoacetic Acid-d4 Dihydrochloride CAS No. 1346605-07-9

Ropinirole Aminoacetic Acid-d4 Dihydrochloride

Cat. No.: B584408
CAS No.: 1346605-07-9
M. Wt: 282.42
InChI Key: XGMMSJHVWLZZPC-YQUBHJMPSA-N
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Description

Ropinirole Aminoacetic Acid-d4 Dihydrochloride is a deuterated form of Ropinirole, a non-ergoline dopamine agonist. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The compound’s molecular formula is C16H22D4N2O2 : 2HCl, and it is often used as a reference standard in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ropinirole Aminoacetic Acid-d4 Dihydrochloride involves the incorporation of deuterium atoms into the Ropinirole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated precursor, which is then subjected to various reaction conditions to form the final product. Common reagents used in this synthesis include deuterated solvents and catalysts that facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the isotopic purity and chemical composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Ropinirole Aminoacetic Acid-d4 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

Ropinirole Aminoacetic Acid-d4 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ropinirole and its metabolites.

    Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of Ropinirole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ropinirole in the body.

    Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.

Mechanism of Action

Ropinirole Aminoacetic Acid-d4 Dihydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors, particularly the D2 and D3 subtypes, mimicking the action of dopamine in the brain. This interaction stimulates the dopaminergic pathways, which are involved in the regulation of movement and coordination. The compound’s deuterated form allows for detailed studies of its pharmacodynamics and pharmacokinetics, providing insights into its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Ropinirole Aminoacetic Acid-d4 Dihydrochloride is unique due to its stable isotope labeling, which distinguishes it from other non-deuterated dopamine agonists. Similar compounds include:

This compound’s stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and detailed studies compared to its non-deuterated counterparts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ropinirole Aminoacetic Acid-d4 Dihydrochloride involves the reaction of Ropinirole with deuterated glycine and hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Ropinirole", "Deuterated Glycine", "Hydrochloric Acid" ], "Reaction": [ "Step 1: Ropinirole is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: Deuterated glycine is added to the solution of Ropinirole.", "Step 3: The mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Step 4: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.", "Step 5: The product is isolated by filtration or other suitable methods and dried to obtain Ropinirole Aminoacetic Acid-d4 Dihydrochloride." ] }

CAS No.

1346605-07-9

Molecular Formula

C16H26N2O2

Molecular Weight

282.42

IUPAC Name

2-[2-amino-6-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]phenyl]acetic acid

InChI

InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20)/i9D2,10D2

InChI Key

XGMMSJHVWLZZPC-YQUBHJMPSA-N

SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O

Synonyms

2-Amino-6-[2-(dipropylamino-d4)ethyl]benzeneacetic Acid Dihydrochloride; 

Origin of Product

United States

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